(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.0^{2,10}.0^{3,7}.0^{16,21}]henicosa-1(13),3(7),4,14,16(21),17,19-heptaene
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Description
(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.0^{2,10}.0^{3,7}.0^{16,21}]henicosa-1(13),3(7),4,14,16(21),17,19-heptaene is a useful research compound. Its molecular formula is C29H22N2O2 and its molecular weight is 430.507. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Hydrogen Bonding
One study presents the crystal structure of a related compound, detailing how the benzene rings exhibit a specific dihedral angle and how molecules are linked by pairs of hydrogen bonds into inversion dimers. This study is indicative of the structural complexity and potential for interaction within similar complex organic molecules (Sun et al., 2012).
Macrocyclic Chemistry
Another research focus is on the synthesis of macrocyclic compounds and their complexes with metal ions. Such studies offer insights into the design and synthesis of complex organic structures that can bind metal ions, potentially useful in catalysis or material science (Kılıç & Gündüz, 1986).
Inhibitory Activity and Synthesis
Research into compounds as inhibitors of biological processes, such as the synthesis of a high-energy intermediate analogue inhibitor, highlights the potential for complex organic molecules to affect biological systems. This could be relevant in pharmaceutical research or the study of biological pathways (Ceruti et al., 1992).
Electrochemistry and Redox-active Compounds
Studies on redox-active cyclophanes by synthesizing new series of compounds with specific electrochemical properties point to applications in electronic materials or sensors. The research into these compounds' synthesis, electrochemistry, and X-ray crystal structures provides a foundation for designing and utilizing complex organic molecules in technological applications (Godbert et al., 2001).
Properties
IUPAC Name |
(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),4,14,16,18,20-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2/c1-3-10-20(11-4-1)28-27-25-21(18-33-29(27)31(30-28)22-12-5-2-6-13-22)17-32-24-16-15-19-9-7-8-14-23(19)26(24)25/h1-16,21,25H,17-18H2/t21-,25+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNXJLXBDTGHR-BWKNWUBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=C(C2C4=C(O1)C=CC5=CC=CC=C54)C(=NN3C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC3=C([C@@H]2C4=C(O1)C=CC5=CC=CC=C54)C(=NN3C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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